N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold known for its versatility in medicinal chemistry due to its ability to engage in diverse molecular interactions. Key structural elements include:
- Pyrazolo[3,4-b]pyridine backbone: A fused bicyclic system that provides rigidity and planarity, facilitating interactions with biological targets such as kinases or receptors .
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing substituent at position 1, which enhances aqueous solubility and metabolic stability compared to non-polar analogs .
- 6-(Furan-2-yl): A furan ring at position 6, contributing to π-π stacking and hydrogen bonding in target binding .
- 4-Carbamoylphenyl carboxamide: A polar moiety at position 4, likely improving target affinity and selectivity through hydrogen bonding .
While direct pharmacological data for this compound are unavailable, pyrazolo[3,4-b]pyridines are frequently explored for autoimmune and inflammatory diseases, as evidenced by patent filings .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-13-20-17(23(30)25-15-6-4-14(5-7-15)21(24)29)11-18(19-3-2-9-33-19)26-22(20)28(27-13)16-8-10-34(31,32)12-16/h2-7,9,11,16H,8,10,12H2,1H3,(H2,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPBJFIYXYNSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer therapies. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 402.5 g/mol
- CAS Number : 1171901-84-0
The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the dioxidotetrahydrothiophene moiety enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
These findings suggest that the compound may inhibit tumor growth effectively.
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been documented to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The dioxidotetrahydrothiophene group is believed to enhance binding affinity to inflammatory mediators.
3. Analgesic Effects
Research into related pyrazolo compounds has revealed analgesic properties through central nervous system pathways. The ability of these compounds to cross the blood-brain barrier may contribute to their effectiveness in pain management.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that mediate pain and inflammation.
Case Studies
A notable study evaluated the efficacy of similar pyrazolo compounds in vivo using xenograft models for cancer research:
Study Findings
In a xenograft model involving LNCaP prostate cancer cells:
- The compound demonstrated significant tumor growth inhibition when administered orally.
- Histological analysis revealed reduced mitotic activity in treated tumors compared to controls.
These results indicate potential for development as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Key Observations :
- The pyrazolo[3,4-b]pyridine core (target compound and ) offers a balance of planarity and substituent flexibility, whereas pyrazolo[3,4-d]pyrimidines () may exhibit enhanced π-stacking due to extended conjugation.
- Fluorinated substituents (e.g., in ) increase lipophilicity and metabolic resistance, while the target compound’s sulfone and furan groups prioritize solubility and directed interactions.
Substituent Effects on Physicochemical Properties
Therapeutic Potential and Selectivity
- Kinase Inhibition : Fluorinated analogs () show efficacy in kinase-driven pathologies, but the target compound’s furan and sulfone may redirect specificity toward cytokine receptors.
- Metabolic Stability : The sulfone group in the target compound likely reduces CYP450-mediated metabolism compared to methyl or ethyl substituents in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation and cyclization. Key steps include coupling the pyrazolo[3,4-b]pyridine core with functionalized tetrahydrothiophene and furan moieties. Catalysts like palladium (e.g., for Suzuki-Miyaura coupling) or copper (for Ullmann-type reactions) are critical for cross-coupling aromatic groups. Solvents such as dimethylformamide (DMF) or toluene, combined with optimized temperature gradients (e.g., 80–120°C), improve yields by minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity in the pyrazolo-pyridine core .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the tetrahydrothiophene-dioxide moiety and furan orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated byproducts .
Q. What safety precautions are necessary during synthesis and handling?
- Methodological Answer : Due to potential irritancy and reactive intermediates:
- Use fume hoods and personal protective equipment (PPE) when handling solvents like DMF or toluene.
- Monitor for sulfone-related exothermic reactions during tetrahydrothiophene oxidation.
- Refer to safety data sheets (SDS) for tetrahydrothiophene derivatives and pyrazole intermediates, emphasizing proper waste disposal .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use isogenic cell lines and consistent assay conditions (e.g., ATP levels for kinase inhibition studies) to reduce variability.
- Meta-Analysis : Cross-reference data from PubChem or IUPAC entries to identify structural analogs (e.g., trifluoromethyl-containing pyridines) and correlate substituent effects with activity trends .
- Controlled Replication : Repeat key experiments with batch-to-batch purity verification (HPLC ≥98%) to isolate compound-specific effects .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., sulfone in tetrahydrothiophene) or fluorinated moieties (e.g., 4-fluorophenyl) to reduce cytochrome P450-mediated oxidation .
- In Vitro Microsomal Assays : Use liver microsomes (human/rodent) to quantify half-life (t1/2) and identify metabolic hotspots via LC-MS/MS .
- Prodrug Design : Mask polar groups (e.g., carbamoyl) with ester prodrugs to enhance bioavailability .
Q. How can flow chemistry techniques optimize scalable synthesis while maintaining purity?
- Methodological Answer :
- Continuous-Flow Reactors : Implement tubular reactors for exothermic steps (e.g., tetrahydrothiophene oxidation) to improve heat dissipation and reaction control .
- Design of Experiments (DoE) : Apply statistical models to optimize parameters (residence time, temperature) and minimize impurities (e.g., over-oxidized byproducts) .
- In-Line Analytics : Use FTIR or UV-vis probes for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, the sulfone group increases polarity, favoring DMSO/water mixtures over toluene .
- Co-Solvency Studies : Test binary solvent systems (e.g., ethanol-water) to enhance solubility without precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
